molecular formula C20H21N3O4S2 B2982460 N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 941877-57-2

N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2982460
CAS No.: 941877-57-2
M. Wt: 431.53
InChI Key: KTMUQQXFWMHYRU-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a synthetic small molecule characterized by a benzothiazole core linked to a sulfonyl-substituted benzamide moiety. The benzothiazole ring (a bicyclic structure with fused benzene and thiazole rings) is frequently exploited in medicinal chemistry due to its pharmacokinetic versatility and affinity for biological targets such as kinases and G-protein-coupled receptors.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-13-10-23(11-14(2)27-13)29(25,26)17-6-3-15(4-7-17)20(24)22-16-5-8-19-18(9-16)21-12-28-19/h3-9,12-14H,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMUQQXFWMHYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The benzamide and benzothiazole moieties can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide: has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the morpholine ring may contribute to its solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Key Differences

Core Heterocycle Variations
  • (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives (): These compounds replace the benzothiazole core with a thiazolidinone ring, which introduces a dioxo group.
  • Thiazol-5-ylmethyl carboxylates ():
    Complex esters like "(4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate" () feature thiazole rings but lack sulfonyl groups. Instead, carboxylate esters dominate their structures, which may reduce membrane permeability relative to the sulfonamide in the target compound.

Functional Group Comparisons
  • Sulfonyl vs. Carboxylate :
    The sulfonyl group in the target compound provides stronger hydrogen-bond acceptor capacity compared to carboxylate esters in analogues from . This could enhance binding to polar active sites in enzymes like proteases or kinases.
  • Morpholino vs. Piperazine/Imidazolidinone: The 2,6-dimethylmorpholino group offers steric hindrance and moderate basicity, contrasting with the imidazolidinone rings in compounds, which are more rigid and less basic. This difference may influence pharmacokinetic properties such as half-life.

Pharmacological and Physicochemical Properties

Property Target Compound (E)-4-...N-phenyl benzamide () Thiazol-5-ylmethyl carboxylate ()
Core Structure Benzothiazole Thiazolidinone Thiazole + oxazolidine/imidazolidinone
Key Functional Group Sulfonyl-dimethylmorpholino Dioxothiazolidinone methyl Carboxylate ester
Molecular Weight (Da) ~435 (estimated) ~350–400 (estimated) ~600–700 (complex derivatives)
Solubility Moderate (sulfonyl enhances polarity) Low (lipophilic dioxothiazolidinone) Variable (dependent on ester substituents)
Biological Activity Hypothesized kinase inhibition (benzothiazole sulfonamide) Antidiabetic potential (thiazolidinone derivatives) Antimicrobial (imidazolidinone motifs)

Research Findings and Gaps

  • Target Compound: Limited direct pharmacological data are available. However, benzothiazole sulfonamides are frequently associated with kinase inhibition (e.g., VEGF inhibitors) due to their ability to occupy ATP-binding pockets.
  • Analogues: Thiazolidinone derivatives () show antidiabetic activity via PPAR-γ modulation but suffer from metabolic instability. Carboxylate esters () exhibit antimicrobial properties but face challenges in bioavailability due to high molecular weight.

Biological Activity

N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and research findings related to this compound, focusing on its mechanisms of action and therapeutic applications.

Chemical Structure

The compound features a benzothiazole moiety linked to a sulfonamide group, which is known for its diverse biological activities. The presence of the morpholino group enhances its solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds containing benzothiazole and sulfonamide structures exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have reported that benzothiazole derivatives possess significant antifungal and antibacterial properties.
  • Anti-inflammatory Effects : Compounds similar to N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Analgesic Properties : Some derivatives have demonstrated pain-relieving effects in animal models.

Synthesis

The synthesis of N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of Benzothiazole : Utilizing 2-aminobenzenethiol and appropriate carbonyl compounds.
  • Sulfonamide Formation : Reacting the benzothiazole with sulfonyl chlorides in the presence of a base.
  • Final Coupling Reaction : Linking the morpholino group to form the final product.

The biological activity of N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : As a COX inhibitor, it may reduce prostaglandin synthesis, which is crucial in mediating inflammation and pain.
  • Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes involved in cellular signaling pathways.

Analgesic and Anti-inflammatory Activity

A study evaluated the analgesic and anti-inflammatory effects of related benzothiazole derivatives. The results indicated that these compounds significantly reduced inflammation in animal models through COX inhibition, suggesting similar potential for N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide .

Antifungal Activity

Another investigation focused on the antifungal properties of benzothiazole derivatives against various fungi. Results showed that certain compounds exhibited high antifungal activity against Botrytis cinerea and Fusarium graminearum, indicating that N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide could also possess similar properties .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of related compounds:

Activity Type Compound Effectiveness
AnalgesicBenzothiazole derivativesSignificant pain relief in models
Anti-inflammatoryCOX inhibitorsReduced inflammation markers
AntifungalBenzothiazole derivativesHigh efficacy against specific fungi

Q & A

Q. Table 1: Representative Synthesis Yields

StepYield (%)ConditionsReference
Sulfonylation85–90THF, 60°C, 20 min
Amide Coupling70–75DMF, EDC/HOBt, rt, 12 h

Q. Table 2: Biological Activity Profile

Assay TypeIC50_{50} (µM)Cell Line/EnzymeReference
Cytotoxicity2.5 ± 0.3HeLa
Kinase Inhibition0.8 ± 0.1CDK2

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